![molecular formula C16H22FN3O3 B3974844 4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]morpholine](/img/structure/B3974844.png)
4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]morpholine
Overview
Description
4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]morpholine, also known as FMePDM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMePDM is a morpholine derivative that exhibits potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]morpholine is not fully understood, but it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the transmission of pain signals in the central nervous system, and its inhibition by this compound may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed into the bloodstream and distributed throughout the body, with high concentrations found in the brain and spinal cord. This compound has also been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]morpholine is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain management drugs. However, its exact mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]morpholine. One area of interest is the development of new drugs based on its structure, which may exhibit improved efficacy and safety profiles. Additionally, further studies are needed to elucidate its exact mechanism of action and potential applications in the treatment of other conditions, such as depression and anxiety. Finally, more research is needed to determine its safety and efficacy in humans, which may pave the way for its eventual clinical use.
Scientific Research Applications
4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]morpholine has been extensively studied for its potential therapeutic applications in the field of pain management. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory pain conditions.
properties
IUPAC Name |
4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-12-2-4-18(5-3-12)14-11-15(19-6-8-23-9-7-19)16(20(21)22)10-13(14)17/h10-12H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILASAAPMUVARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCOCC3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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